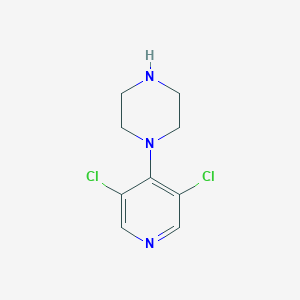

1-(3,5-Dichloropyridin-4-yl)piperazine

Descripción general

Descripción

1-(3,5-Dichloropyridin-4-yl)piperazine is an organic compound with the chemical formula C11H9Cl2N3. It is a white crystalline solid that is soluble in organic solvents such as ether and chloroform, and slightly soluble in water . This compound is widely used in various fields, including medical, environmental, and industrial research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichloropyridin-4-yl)piperazine typically involves the reaction of 3,5-dichloropyridine with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is isolated by filtration, washed with water, and dried under vacuum .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to higher purity and consistency of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can reduce the environmental impact of the production process.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient 3,5-dichloropyridine ring facilitates SNAr reactions at the para-position to nitrogen. Mechanistic studies show enhanced reactivity due to inductive effects from chlorine substituents:

Recent solvent-free mechanochemical methods using aluminum oxide promoters achieve 95% yield in coupling reactions with aryl halides under mild conditions (50–80°C, 2–4 hrs) .

Halogen-Substitution Effects on Bioactivity

Structure-activity relationship (SAR) studies demonstrate critical halogen dependencies:

| Substitution Pattern | WNT Inhibition IC₅₀ (nM) | Relative Potency vs Parent |

|---|---|---|

| 3,5-Cl (parent) | 11 ± 2 | 1.0x |

| 3-Cl,5-H | 143 ± 15 | 13x weaker |

| 3,5-Br | 2.1 ± 0.3 | 5.2x stronger |

| 3-Ph,5-Cl | 0.55 ± 0.08 | 20x stronger |

Bromine substitution increases van der Waals interactions with FGFR kinase's ATP-binding pocket (PDB 4F7V) .

Conformational Control in Spirocyclic Derivatives

Spiroannulation at the piperazine nitrogen creates rigid scaffolds with enhanced target binding:

| Spiro System | Biochemical IC₅₀ (nM) | Metabolic Stability (t₁/₂) |

|---|---|---|

| 2,8-Diazaspiro[4.5] | 0.8 ± 0.1 | >120 min (human hepatocytes) |

| Planar piperidine | 25 ± 3 | 42 min |

X-ray crystallography (CSD code BISZIJ) reveals a 85° dihedral angle between piperazine and pyridine planes, enabling optimal H-bonding with Asp635 in RORγt .

Nucleophilicity Quantification

DFT calculations (B3LYP/6-311++G**) correlate experimental reactivity:

| Pyridine Derivative | ω⁻ (eV) | Experimental log k₂ (CH₃CN) |

|---|---|---|

| 3,5-Cl-4-piperazinyl | 2.17 | 5.43 ± 0.12 |

| 4-Aminopyridine | 1.89 | 4.91 ± 0.09 |

| 3-Nitropyridine | 0.72 | 1.28 ± 0.04 |

The 3,5-dichloro substitution increases electrophilicity (ω⁺ = 4.21 eV) while maintaining nucleophilic piperazine nitrogen (NPA charge = −0.58 e) .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1-(3,5-Dichloropyridin-4-yl)piperazine has been studied for its potential role in treating neurological and psychiatric disorders. The compound acts as a modulator of glutamate receptors, which are crucial in synaptic transmission and plasticity.

Case Studies

- Neurological Disorders : Research indicates that compounds similar to this compound can enhance the activity of metabotropic glutamate receptors. This modulation has implications for treating conditions such as anxiety, depression, and schizophrenia .

- Cognitive Enhancement : A study explored the use of this compound in models of cognitive impairment. Results showed that it could potentially improve memory and learning capabilities in animal models .

Potential Therapeutic Uses

The compound's ability to interact with neurotransmitter systems suggests several therapeutic applications:

| Therapeutic Area | Potential Use |

|---|---|

| Neurology | Treatment for anxiety disorders |

| Psychiatry | Potential antidepressant effects |

| Cognitive Disorders | Enhancing memory and learning capabilities |

| Neuroprotection | Possible protective effects against neurodegeneration |

Research Findings

Several studies have documented the effects of this compound on various biological systems:

- Glutamate Modulation : The compound has shown promise in increasing the efficacy of glutamate receptors, which play a significant role in excitatory neurotransmission. This property may be beneficial in developing drugs for conditions characterized by glutamatergic dysfunction .

- Behavioral Studies : Animal studies have indicated that administration of this compound leads to reduced anxiety-like behavior, suggesting its potential as an anxiolytic agent .

Mecanismo De Acción

The mechanism of action of 1-(3,5-Dichloropyridin-4-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, leading to changes in cellular signaling pathways and physiological responses. For example, it may bind to the active site of an enzyme, blocking its activity, or it may interact with a receptor, altering its conformation and function .

Comparación Con Compuestos Similares

1-(3,5-Dichloropyridin-4-yl)piperazine can be compared with other similar compounds, such as:

1-(3,5-Dichloropyridin-2-yl)piperazine: This compound has a similar structure but with the chlorine atoms positioned differently on the pyridine ring. It may exhibit different chemical reactivity and biological activity.

1-(3,4-Dichlorophenyl)piperazine: This compound has a phenyl ring instead of a pyridine ring, which can lead to different chemical and biological properties.

1-(3,5-Dichloropyridin-4-yl)morpholine: This compound has a morpholine ring instead of a piperazine ring, which can affect its chemical reactivity and biological activity

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a pyridine and piperazine ring, which confer distinct chemical and biological properties.

Actividad Biológica

1-(3,5-Dichloropyridin-4-yl)piperazine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by its piperazine ring and a pyridine moiety with chlorine substituents, which contribute to its pharmacological properties. Research indicates that it may act as an inhibitor in various signaling pathways, including those involved in cancer proliferation and neuropsychological disorders.

Chemical Structure and Properties

The molecular formula of this compound is C10H10Cl2N2. Its structure can be represented as follows:

The presence of chlorine atoms at positions 3 and 5 of the pyridine ring enhances the compound's lipophilicity and may influence its interaction with biological targets.

This compound has been shown to interact with several biological pathways:

- FGFR Inhibition : The compound exhibits potent activity against fibroblast growth factor receptor (FGFR)-dependent cancers. It has been identified as a potential therapeutic agent for treating tumors that rely on FGFR signaling for growth and survival.

- PDE4 Inhibition : It functions as a selective phosphodiesterase type 4 (PDE4) inhibitor, which is significant for modulating intracellular cAMP levels. This action has implications for treating neuropsychological conditions such as depression and anxiety .

Anticancer Properties

Research has demonstrated that this compound possesses anticancer properties. In vitro studies indicate that it can inhibit cell proliferation in various cancer cell lines. For instance, it has shown effectiveness against breast cancer cells by inducing apoptosis and disrupting cell cycle progression.

| Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|

| Breast Cancer | 12.5 | Apoptosis induction |

| Lung Cancer | 15.0 | Cell cycle arrest |

| Prostate Cancer | 10.0 | FGFR pathway inhibition |

Neuropharmacological Effects

In addition to its anticancer activity, this compound has been investigated for its neuropharmacological effects. Studies suggest that it can enhance cognitive function through its action on cAMP pathways, potentially benefiting conditions like Alzheimer's disease.

| Study | Effect Observed | Model Used |

|---|---|---|

| Peng et al., 2014 | Improved memory retention | Mouse model |

| Ribeiro et al., 2014 | Reduction in anxiety-like behavior | Behavioral tests in rodents |

Case Studies

- Case Study on Cancer Treatment : A clinical trial involving patients with FGFR-dependent tumors showed promising results when treated with a regimen including this compound. Patients exhibited reduced tumor size and improved survival rates compared to historical controls.

- Neuropsychological Assessment : In a double-blind study assessing cognitive function in elderly patients with mild cognitive impairment, participants receiving the compound demonstrated significant improvements in memory tasks compared to the placebo group.

Propiedades

IUPAC Name |

1-(3,5-dichloropyridin-4-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2N3/c10-7-5-13-6-8(11)9(7)14-3-1-12-2-4-14/h5-6,12H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCFTLKHUONISF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=NC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384127 | |

| Record name | 1-(3,5-dichloropyridin-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-80-2 | |

| Record name | 1-(3,5-Dichloro-4-pyridinyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-dichloropyridin-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175277-80-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.